molecular formula C7H6ClNOS B2477249 1-Chloro-3-methyl-2-(sulfinylamino)benzene CAS No. 56911-07-0

1-Chloro-3-methyl-2-(sulfinylamino)benzene

Cat. No. B2477249
CAS RN: 56911-07-0
M. Wt: 187.64
InChI Key: MKBNCMDHWZBDTG-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6ClNOS . It has an average mass of 187.647 Da and a monoisotopic mass of 186.985855 Da . It is also known by the synonyms Benzenamine, 2-chloro-6-methyl-N-sulfinyl- .


Molecular Structure Analysis

The 1-chloro-2-methyl-3-(sulfinylamino)benzene molecule contains a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzene derivatives generally undergo nucleophilic reactions . The presence of electron-withdrawing groups or basic amino groups can influence the rate and outcome of these reactions .

Scientific Research Applications

  • Friedel-Crafts Sulfonylation in Ionic Liquids : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium and Lewis acid catalyst for Friedel-Crafts sulfonylation of benzene and its derivatives with sulfonyl chlorides, such as 4-methyl benzenesulfonyl chloride, has shown enhanced reactivity and high yields. This study indicates the potential of 1-Chloro-3-methyl-2-(sulfinylamino)benzene in Friedel-Crafts sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).

  • Extraction and Spectrophotometric Determination of Surfactants : The use of certain complexes involving chloro and sulfinyl functional groups for the extraction and spectrophotometric determination of sulphated and sulphonated surfactants has been researched. This showcases the potential of compounds like this compound in analytical chemistry applications (Taguchi, Kasahara, Fukushima, & Goto, 1981).

  • Synthesis and Diels–Alder Cycloaddition Reactions : The synthesis of related compounds like [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and their applications in Diels–Alder cycloaddition reactions under various conditions, including microwave irradiation, have been explored. This indicates a potential application area for this compound in organic synthesis (Sridhar, Krishna, & Rao, 2000).

  • Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds : Research on the use of methyltrioxorhenium as a catalyst for trifluoromethylation of aromatic compounds, including benzene, using hypervalent iodine reagents, suggests the relevance of sulfinyl functional groups in facilitating these reactions (Mejía & Togni, 2012).

  • Solubility and Reactivity Studies in Organic Synthesis : The 1-octanol/water partition coefficients of compounds like chlorsulfuron, which share structural similarities with this compound, have been studied. Such research provides insights into the solubility and reactivity of these compounds in different environments, which is crucial for their application in organic synthesis (Ribó, 1988).

properties

IUPAC Name

1-chloro-3-methyl-2-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-3-2-4-6(8)7(5)9-11-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBNCMDHWZBDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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